molecular formula C14H11NO2 B3045459 6-methoxy-9H-carbazole-3-carbaldehyde CAS No. 107816-72-8

6-methoxy-9H-carbazole-3-carbaldehyde

Cat. No.: B3045459
CAS No.: 107816-72-8
M. Wt: 225.24 g/mol
InChI Key: MPGLRLBJCNRDKU-UHFFFAOYSA-N
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Description

6-Methoxy-9H-carbazole-3-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a methoxy group at the 6th position and an aldehyde group at the 3rd position of the carbazole ring structure imparts unique chemical properties to this compound.

Scientific Research Applications

6-Methoxy-9H-carbazole-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is utilized as a building block in the synthesis of more complex organic molecules and natural product analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-9H-carbazole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable carbazole derivative, such as 6-methoxycarbazole.

    Formylation: The formylation of 6-methoxycarbazole can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the carbazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3rd position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 6-Methoxy-9H-carbazole-3-carboxylic acid.

    Reduction: 6-Methoxy-9H-carbazole-3-methanol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-methoxy-9H-carbazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The methoxy and aldehyde groups play crucial roles in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    9H-carbazole-3-carbaldehyde: Lacks the methoxy group at the 6th position, which may affect its chemical reactivity and biological activity.

    6-Methoxy-9H-carbazole: Lacks the aldehyde group at the 3rd position, which may limit its applications in certain chemical reactions.

    9-Ethyl-9H-carbazole-3-carbaldehyde: Contains an ethyl group instead of a methoxy group, which may alter its electronic properties and reactivity.

Uniqueness

6-Methoxy-9H-carbazole-3-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

6-methoxy-9H-carbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-10-3-5-14-12(7-10)11-6-9(8-16)2-4-13(11)15-14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGLRLBJCNRDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310532
Record name 3-Formyl-6-methoxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Methoxy-9H-carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

107816-72-8
Record name 3-Formyl-6-methoxycarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107816-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-6-methoxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-9H-carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

135 - 136 °C
Record name 6-Methoxy-9H-carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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